molecular formula C7H6FNO B121158 Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) CAS No. 155557-12-3

Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)

Cat. No.: B121158
CAS No.: 155557-12-3
M. Wt: 139.13 g/mol
InChI Key: UFHQCGXMZJAGNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poriol typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under basic conditions to form flavanones. The specific synthetic route for Poriol involves the methylation of the flavanone structure at the C-6 position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of Poriol is not widely documented, but it would likely involve large-scale synthesis using similar methods to those used in laboratory settings. The process would need to be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Poriol undergoes several types of chemical reactions, including:

    Oxidation: Poriol can be oxidized to form various quinones and other oxidized derivatives.

    Reduction: Reduction of Poriol can lead to the formation of dihydroflavanones.

    Substitution: Poriol can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride or benzoyl chloride in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavanones.

    Substitution: Acetylated or benzoylated derivatives of Poriol.

Scientific Research Applications

Poriol has several applications in scientific research:

    Chemistry: Poriol is studied for its unique chemical properties and potential as a precursor for synthesizing other flavonoid compounds.

    Biology: It is investigated for its role in plant defense mechanisms, particularly in response to fungal infections.

    Medicine: Poriol and its derivatives are explored for their potential antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Poriol can be used in the development of natural product-based pesticides and fungicides.

Mechanism of Action

The mechanism of action of Poriol involves its interaction with various biological targets. As a flavonoid, Poriol can scavenge free radicals, thereby exhibiting antioxidant properties. It can also inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, Poriol may interact with cellular signaling pathways that regulate cell growth and apoptosis, which is relevant to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

    Hesperetin: Known for its potential cardiovascular benefits.

    Quercetin: A flavonoid with strong antioxidant and anticancer properties.

Uniqueness

Poriol is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This methylation can enhance its ability to interact with certain biological targets and may improve its stability compared to other flavonoids .

Properties

IUPAC Name

2-fluoro-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHQCGXMZJAGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Methyl-N-methoxyfluoroacetamide (D6) (12.64 g, 0.104 mol) was treated with 3-lithiopyridine as in the method of Description 7 to afford 3-(α-fluoroacetyl)pyridine (9.63 g). This crude material was taken-up in dry methanol (100 ml) and treated with methoxylamine hydrochloride (6.63 g, 0.076 mol) at reflux for 1 h. The reaction mixture was concentrated in vacuo and partitioned between saturated aqueous potassium carbonate (100 ml) and chloroform (3×100 ml). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in ether and insoluble material was removed by filtration. The solvent was removed in vacuo and the residue was distilled to afford the title compound (D9) as an oil (10.22 g, 58%) b.p. 110° C. at 0.5 mmHg (Kugelrohr), which consisted of a 4:1 mixture of Z and E isomers.
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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